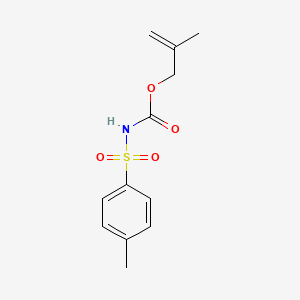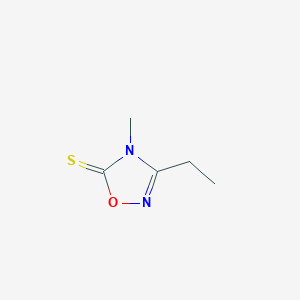
3-Ethyl-4-methyl-1,2,4-oxadiazole-5(4H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-4-methyl-1,2,4-oxadiazole-5(4H)-thione is a heterocyclic compound containing an oxadiazole ring. Compounds with oxadiazole rings are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-4-methyl-1,2,4-oxadiazole-5(4H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of ethyl hydrazinecarboxylate with methyl isothiocyanate, followed by cyclization in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-4-methyl-1,2,4-oxadiazole-5(4H)-thione can undergo various chemical reactions, including:
Oxidation: Conversion to oxadiazole-5-one derivatives.
Reduction: Formation of corresponding oxadiazoline derivatives.
Substitution: Reactions with nucleophiles or electrophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles under mild to moderate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole-5-one derivatives, while substitution reactions can produce a wide range of substituted oxadiazoles.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its biological activities.
Industry: Utilized in the development of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 3-Ethyl-4-methyl-1,2,4-oxadiazole-5(4H)-thione involves its interaction with specific molecular targets. These may include enzymes, receptors, or other biomolecules. The exact pathways and targets depend on the specific application and biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-1,2,4-oxadiazole-5-thione: Lacks the ethyl group at the 3-position.
3-Ethyl-1,2,4-oxadiazole-5-thione: Lacks the methyl group at the 4-position.
1,2,4-Oxadiazole-5-thione: Lacks both the ethyl and methyl groups.
Uniqueness
3-Ethyl-4-methyl-1,2,4-oxadiazole-5(4H)-thione is unique due to the presence of both ethyl and methyl groups, which may influence its chemical reactivity and biological activity. These substituents can affect the compound’s solubility, stability, and interaction with molecular targets.
Properties
CAS No. |
64671-59-6 |
|---|---|
Molecular Formula |
C5H8N2OS |
Molecular Weight |
144.20 g/mol |
IUPAC Name |
3-ethyl-4-methyl-1,2,4-oxadiazole-5-thione |
InChI |
InChI=1S/C5H8N2OS/c1-3-4-6-8-5(9)7(4)2/h3H2,1-2H3 |
InChI Key |
WNTVYHNSFSHELX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NOC(=S)N1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


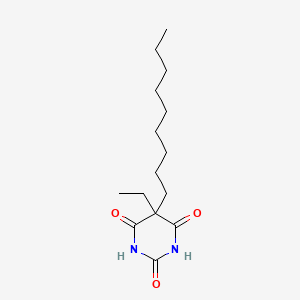

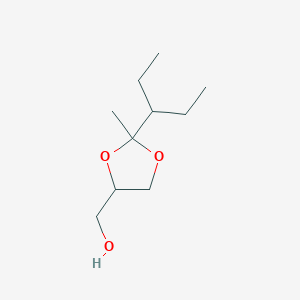

![4,4'-[(4-Hexylphenyl)methylene]bis(N,N-dimethylaniline)](/img/structure/B14492038.png)

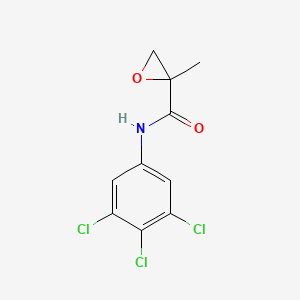

![5,5-Bis(4-chlorophenyl)-5H-[1]benzopyrano[2,3-b]pyridine](/img/structure/B14492070.png)
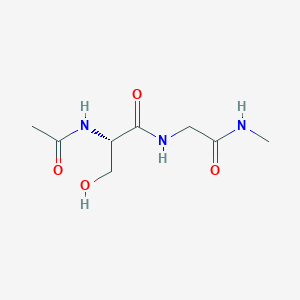
![3-Chloro-1-[7-hydroxy-2-(trifluoromethyl)-10H-phenothiazin-10-YL]propan-1-one](/img/structure/B14492079.png)
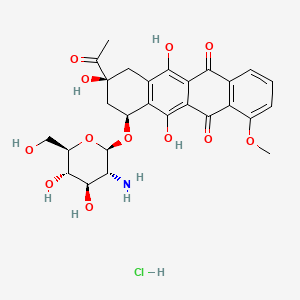
![3-Methylidenebicyclo[4.2.2]deca-7,9-diene](/img/structure/B14492093.png)
